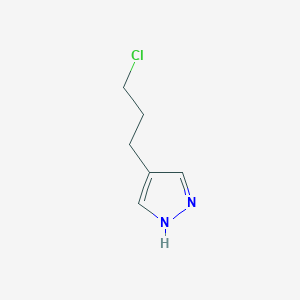

4-(3-chloropropyl)-1H-pyrazole

Description

BenchChem offers high-quality 4-(3-chloropropyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chloropropyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloropropyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMRLGUAOKUPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(3-chloropropyl)-1H-pyrazole molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and application logic for 4-(3-chloropropyl)-1H-pyrazole , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-(3-chloropropyl)-1H-pyrazole (CAS: 178620-30-9, HCl salt) is a bifunctional heterocyclic intermediate used primarily in the development of kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity : the pyrazole ring serves as a stable, hydrogen-bond-donating scaffold (often mimicking histidine or binding to hinge regions in kinases), while the 3-chloropropyl tether acts as an electrophilic "warhead" for precise covalent attachment to larger pharmacophores via nucleophilic substitution (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule is most commonly supplied and handled as its hydrochloride salt to ensure stability and crystallinity.

Key Identifiers

| Property | Data (Hydrochloride Salt) | Data (Free Base) |

| CAS Number | 178620-30-9 | Not widely listed |

| Molecular Formula | ||

| Molecular Weight | 181.06 g/mol | 144.60 g/mol |

| Appearance | White to off-white hygroscopic solid | Pale yellow oil or low-melting solid |

| Solubility | Water, DMSO, Methanol | DCM, Ethyl Acetate, DMSO |

| SMILES | ClCCC1=CNN=C1.Cl | ClCCC1=CNN=C1 |

Structural Analysis

The molecule consists of a 1H-pyrazole core substituted at the C4 position . This substitution pattern is critical for drug design because it leaves the

Synthetic Pathways & Manufacturing

The synthesis of 4-substituted pyrazoles typically avoids direct alkylation of the pyrazole ring, which favors

Primary Route: Cyclocondensation (The Knorr-Type Approach)

This industrial standard involves the condensation of a hydrazine derivative with a 2-substituted 1,3-dicarbonyl equivalent (often a protected malonaldehyde).

Protocol Logic:

-

Precursor Formation: A masked 1,3-dicarbonyl species (e.g., an enol ether or acetal) carrying the 3-chloropropyl chain is generated.

-

Cyclization: Hydrazine hydrate attacks the electrophilic carbonyls. The reaction is regioselective for 4-substitution because the alkyl chain is on the central carbon of the 1,3-electrophile.

-

Salt Formation: Treatment with HCl gas in dioxane/ether precipitates the stable salt.

Alternative Route: Functional Group Interconversion

For laboratory-scale preparation, the corresponding alcohol, 3-(1H-pyrazol-4-yl)propan-1-ol , is chlorinated.

Step-by-Step Protocol (Chlorination):

-

Dissolution: Dissolve 1.0 eq of 3-(1H-pyrazol-4-yl)propan-1-ol in anhydrous DCM.

-

Activation: Add 1.2 eq of Thionyl Chloride (

) dropwise at 0°C to prevent exotherms. -

Reflux: Heat to reflux (40°C) for 2–4 hours. The evolution of

and -

Isolation: Evaporate volatiles. The residue is the crude HCl salt. Recrystallize from EtOH/Et2O.

Synthetic Workflow Diagram

Figure 1: Convergent synthetic pathways showing de novo ring construction (solid lines) and functional group interconversion (dashed lines).

Reactivity & Pharmaceutical Applications[10]

The 3-chloropropyl group acts as a "soft" electrophile, ideal for

Mechanism of Action: Nucleophilic Substitution

In drug discovery, this molecule is frequently reacted with piperazines, piperidines, or pyrrolidines. The reaction requires a base (e.g.,

Critical Consideration:

-

N-Protection: The pyrazole nitrogen (

) is nucleophilic. If the reaction conditions are too basic or the temperature too high, intermolecular polymerization (N-alkylation of one pyrazole by the chloropropyl group of another) can occur. -

Mitigation: Use a slight excess of the nucleophile (amine) or protect the pyrazole nitrogen (e.g., with a THP or Boc group) prior to the substitution step.

Application Logic Diagram

Figure 2: Reaction logic for coupling the pyrazole linker to a drug scaffold, highlighting the risk of self-polymerization.

Safety & Handling

-

Hazards: As an alkyl chloride, it is a potential alkylating agent. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store the HCl salt in a desiccator at -20°C. It is hygroscopic; moisture absorption will lower the effective stoichiometry in synthesis.

-

Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal into halogenated waste streams.

References

-

Sigma-Aldrich. (n.d.). 4-(3-Chloropropyl)-1H-pyrazole hydrochloride.[1][2][3] Retrieved from

-

PubChem. (2025).[4] Compound Summary: 4-(3-chloropropyl)-1H-pyrazole.[1][5][2][6] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). 178620-30-9 Product Details. Retrieved from

-

Simson Pharma. (2025). Heterocyclic Building Blocks: 4-(3-chloropropyl)-1H-pyrazole. Retrieved from

Sources

- 1. 1251925-28-6 | 4-(3-Chloropropyl)-1-methyl-1h-pyrazole hydrochloride - Moldb [moldb.com]

- 2. 1-(3-Chloropropyl)-1H-pyrazole hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 178620-30-9 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole | 2167368-32-1 [smolecule.com]

- 6. Pyrazole | CymitQuimica [cymitquimica.com]

chemical structure of 4-(3-chloropropyl)-1H-pyrazole

Content Type: Technical Monograph Subject: Chemical Structure, Synthesis, and Reactivity Profile CAS Registry Number: 178620-30-9 (Hydrochloride salt)[1]

Structural Characterization & Physicochemical Properties[3]

4-(3-Chloropropyl)-1H-pyrazole is a bifunctional heterocyclic building block characterized by a polar, amphoteric pyrazole core and a reactive alkyl chloride tail. It serves as a critical "linker" scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases and G-protein coupled receptors (GPCRs).

Chemical Identity[4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-(3-Chloropropyl)-1H-pyrazole |

| CAS Number | 178620-30-9 (HCl salt); Free base often generated in situ |

| Molecular Formula | C₆H₉ClN₂ |

| Molecular Weight | 144.60 g/mol (Free base); 181.06 g/mol (HCl salt) |

| SMILES | ClCCCC1=CNN=C1 |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | Highly soluble in DMSO, Methanol, Water (as HCl salt); Low in non-polar solvents |

Electronic Structure & Tautomerism

The 1H-pyrazole ring exhibits annular tautomerism. In solution, the proton rapidly migrates between N1 and N2. This equilibrium is sensitive to solvent polarity and pH. The C4-position substitution is electronically strategic; unlike N-substituted pyrazoles, the C4-alkyl chain does not disrupt the aromatic sextet or the hydrogen-bond donor/acceptor capability of the nitrogen pair, making it an ideal motif for active site binding.

Figure 1: The rapid tautomeric equilibrium of the pyrazole core allows the molecule to act as both a hydrogen bond donor and acceptor, a key feature for binding affinity in biological pockets.

Synthetic Methodology

The synthesis of 4-substituted pyrazoles requires controlling regioselectivity. Direct alkylation of pyrazole often yields N-alkylated products. Therefore, the most robust industrial route involves de novo ring construction using a hydrazine condensation strategy.

Preferred Synthetic Route: The Knorr-Type Cyclization

This protocol avoids the regioselectivity issues of direct alkylation by building the pyrazole ring after the alkyl chain is established.

Step-by-Step Protocol:

-

Precursor Preparation:

-

Reagents: Diethyl malonate, 1-bromo-3-chloropropane, Sodium ethoxide (NaOEt).

-

Mechanism: Enolate alkylation.

-

Procedure: Treat diethyl malonate with NaOEt in ethanol to generate the enolate. Add 1-bromo-3-chloropropane dropwise at 0°C to minimize bis-alkylation. Reflux for 4 hours.

-

Intermediate: Diethyl 2-(3-chloropropyl)malonate.

-

-

Formylation (Vilsmeier-Haack Equivalent):

-

Reagents: POCl₃, DMF (Vilsmeier reagent).

-

Transformation: The malonate derivative is converted to a β-chlorovinyl aldehyde or a protected dialdehyde equivalent (e.g., using ethyl formate/base if avoiding POCl₃).

-

Note: A more direct modern approach uses the reduction of a cyano-ester or the use of 2-(3-chloropropyl)malonaldehyde (generated in situ).

-

-

Cyclization:

-

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol.[2]

-

Conditions: 0°C to Room Temperature.

-

Reaction: The hydrazine acts as a dinucleophile, attacking the dicarbonyl (or equivalent) electrophilic centers.

-

Purification: The product often precipitates as a solid or requires extraction with Ethyl Acetate. Formation of the HCl salt is achieved by bubbling dry HCl gas through an ethereal solution of the crude base.

-

Figure 2: Convergent synthesis pathway ensuring the 4-position substitution pattern without competing N-alkylation.

Reactivity Profile & "Warhead" Mechanics

This molecule is a bifunctional electrophile-nucleophile . Understanding the orthogonality of its reactive sites is crucial for library synthesis.

The Alkyl Chloride (Electrophilic Site)

The 3-chloropropyl chain is a "soft" electrophile. It is less reactive than a bromide or iodide, which provides stability during storage but requires stronger nucleophiles or catalytic activation (e.g., Finkelstein reaction with KI) for substitution.

-

Primary Application: S_N2 reactions with amines, thiols, or phenoxides to link the pyrazole to a larger scaffold.

-

Protocol Tip: When reacting with amines, use NaI (0.1 eq) as a catalyst in Acetone or DMF to generate the transient, more reactive alkyl iodide in situ.

The Pyrazole Nitrogen (Nucleophilic/Acidic Site)

-

Acidity (pKa ~14): The NH group can be deprotonated by bases like NaH or K₂CO₃.

-

Protection: Before reacting the alkyl chloride tail with aggressive nucleophiles, the pyrazole nitrogen often requires protection (e.g., THP, Boc, or SEM groups) to prevent self-polymerization or side reactions.

Self-Validating Experiment (Stability Check): Dissolve 10 mg of the HCl salt in D₂O. Monitor ¹H NMR over 24 hours. The triplet at ~3.5 ppm (CH₂-Cl) should remain constant. Appearance of an alcohol peak (CH₂-OH) indicates hydrolysis, signaling improper storage (moisture sensitivity).

Applications in Drug Discovery[3][10][11][12]

The 4-(3-chloropropyl)-1H-pyrazole motif is a pharmacophore linker used to span binding pockets.

-

Kinase Inhibitors: The pyrazole ring mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., JAK, CDK). The chloropropyl chain allows the attachment of solubilizing groups extending into the solvent-exposed region.

-

GPCR Ligands: Used to construct long-chain ligands where the pyrazole acts as a bioisostere for imidazole or phenyl rings.

| Application Domain | Function of Pyrazole Core | Function of Propyl-Cl Tail |

| Fragment-Based Design | H-bond Donor/Acceptor (Hinge Binder) | Growth vector for fragment elaboration |

| PROTACs | Ligand for E3 ligase or Target Protein | Linker attachment point (via S_N2) |

| Agrochemicals | Core scaffold for fungicides | Hydrophobic anchor point |

References

-

Preparation of 4-(3-aminopropyl)-pyrazole dihydrochloride. PrepChem.com. Link

-

4-(3-Chloropropyl)-1H-pyrazole hydrochloride (CAS 178620-30-9). Sigma-Aldrich Product Catalog. Link

-

Pyrazole Synthesis: Recent Advances. Organic Chemistry Portal. Link

-

Synthesis and Biological Evaluation of Pyrazole Derivatives. European Journal of Medicinal Chemistry. (Contextual grounding on pyrazole biological activity). Link

Sources

Introduction to 4-(3-chloropropyl)-1H-pyrazole and the Imperative of Solubility

An In-Depth Technical Guide to the Solubility of 4-(3-chloropropyl)-1H-pyrazole in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-(3-chloropropyl)-1H-pyrazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Given the absence of extensive published data on this specific compound, this document synthesizes theoretical principles with established experimental protocols to empower researchers to accurately determine and understand its solubility characteristics.

4-(3-chloropropyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a chloropropyl group. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as versatile synthetic building blocks.[1][2] The utility of any compound in these fields is fundamentally linked to its solubility.

In drug discovery, for instance, poor aqueous solubility can hinder absorption and lead to low bioavailability, while insolubility in organic solvents can complicate synthesis, purification, and the preparation of stock solutions for screening assays. Therefore, a thorough understanding of a compound's solubility in various solvents is a critical first step in its development pathway.

This guide will first explore the theoretical underpinnings that suggest the likely solubility of 4-(3-chloropropyl)-1H-pyrazole in DMSO and methanol. It will then provide a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Properties and Theoretical Solubility Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules.

Physicochemical Profile of 4-(3-chloropropyl)-1H-pyrazole

| Property | Value |

| Molecular Formula | C6H9ClN2 |

| Molecular Weight | 144.60 g/mol |

| CAS Number | 178620-30-9 |

| Chemical Structure |

The structure of 4-(3-chloropropyl)-1H-pyrazole is amphiphilic, possessing both polar and non-polar regions. The pyrazole ring, with its two nitrogen atoms, is capable of hydrogen bonding and dipole-dipole interactions, contributing to its polar nature. The 3-chloropropyl side chain, on the other hand, is predominantly non-polar.

Solvent Properties

The choice of solvent is critical, and their properties dictate their interaction with the solute.

Table 1: Properties of DMSO

| Property | Value |

| Type | Polar aprotic |

| Dielectric Constant | 47.2 |

| Boiling Point | 189 °C |

| Key Feature | Excellent solvent for a wide range of polar and nonpolar compounds.[3][4] |

Table 2: Properties of Methanol

| Property | Value |

| Type | Polar protic |

| Dielectric Constant | 32.7 |

| Boiling Point | 64.7 °C |

| Key Feature | Capable of donating and accepting hydrogen bonds.[5][6] |

Theoretical Solubility Prediction

-

In DMSO: Dimethyl sulfoxide is a powerful, polar aprotic solvent.[3] Its large dipole moment allows it to effectively solvate the polar pyrazole ring of 4-(3-chloropropyl)-1H-pyrazole. While it cannot act as a hydrogen bond donor, it is an effective hydrogen bond acceptor. Given its ability to dissolve a wide array of organic compounds, it is highly probable that 4-(3-chloropropyl)-1H-pyrazole will exhibit high solubility in DMSO.

-

In Methanol: Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds.[7] This allows for strong interactions with the nitrogen atoms of the pyrazole ring. The relatively small non-polar methyl group of methanol will have favorable interactions with the chloropropyl side chain. Therefore, 4-(3-chloropropyl)-1H-pyrazole is expected to be soluble in methanol, though perhaps to a lesser extent than in DMSO due to the latter's superior solvating power for diverse structures.[1]

Experimental Determination of Thermodynamic Solubility

To move from theoretical prediction to quantitative data, a robust experimental method is necessary. The "gold standard" for determining the true equilibrium solubility of a compound is the saturation shake-flask method .[8][9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[10] It is crucial to distinguish this from kinetic solubility, which is often a measure of a supersaturated state and can be less reproducible.[11][12]

Principle of the Saturation Shake-Flask Method

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured, typically by a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Protocol

Materials and Reagents:

-

4-(3-chloropropyl)-1H-pyrazole (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Protocol Steps:

-

Preparation of Saturated Solutions:

-

Add an excess of solid 4-(3-chloropropyl)-1H-pyrazole to separate vials containing a known volume of DMSO and methanol. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A common starting point is 24-48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility values plateau.[10]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining undissolved solid, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the resulting supernatant through a 0.22 µm syringe filter. This step is critical to ensure that no solid particles are introduced into the analytical instrument.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for quantifying the concentration of an organic compound in solution.[13]

Hypothetical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: The wavelength of maximum absorbance for 4-(3-chloropropyl)-1H-pyrazole (determined by UV-Vis spectroscopy).

-

Column Temperature: 25 °C

Creating a Calibration Curve:

A calibration curve is essential for accurate quantification.

-

Prepare a stock solution of 4-(3-chloropropyl)-1H-pyrazole of a known concentration in the solvent of interest (DMSO or methanol).

-

Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus the concentration of the standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Data Analysis and Presentation

-

Inject the diluted sample of the saturated solution into the HPLC system and record the peak area.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This is the thermodynamic solubility.

Table 3: Example Data Presentation for Solubility of 4-(3-chloropropyl)-1H-pyrazole

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | Calculated Value | Calculated Value |

| Methanol | Calculated Value | Calculated Value |

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental processes.

Caption: Workflow for the Saturation Shake-Flask Method.

Caption: Workflow for HPLC Quantification.

Conclusion

References

-

Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3).

- Palmer, M., & Wright, J. L. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(22), 12518–12548.

- Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13.

- Thermodynamics of Solubility. (2021, March 15). Chemistry LibreTexts.

- A new hplc approach for determination of in-vitro solubility of naproxen sodium. (2015).

- Lagunin, A. A., Gomazkov, O. A., & Filimonov, D. A. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 43(4), 1343–1348.

- Glomme, A., & Bergström, C. A. S. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 135–143.

- Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.

- Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2023). RSC Publishing.

- 4-(3-Chloropropyl)-1-methyl-1h-pyrazole hydrochloride. (n.d.). Moldb.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2023). PharmaGuru.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

-

Solubility. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

- Methanol. (n.d.). PubChem.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2021). Sciforum.

-

Methanol. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

- Dimethyl Sulfoxide. (n.d.). PubChem.

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2003). PubMed.

- METHANOL TECHNICAL D

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). European Journal of Medicinal Chemistry.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020).

- Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.).

- Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2008).

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Dimethyl Sulfoxide Solvent Properties. (n.d.). Gaylord Chemical.

- 4-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole. (n.d.). Simson Pharma.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.

- Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. (2026, January 15).

- A REVIEW ON PYRAZOLE AN ITS DERIV

- Describes equilibrium solubility of a drug substance. (n.d.). Biorelevant.com.

- 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE. (n.d.). ChemicalBook.

- Steps involved in HPLC Method Development. (2012). Asian Journal of Pharmaceutical Research.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (2023). ChemRxiv.

- PHYSICAL PROPERTIES OF METHANOL. (n.d.). Cetiner Engineering.

- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). Journal of the Indian Chemical Society.

- Methanol. (n.d.). Solvents & Petroleum Service, Inc.

- Video: Solubility - Concept. (2020, March 26). JoVE.

- Dimethyl sulfoxide (D8779)

- Dimethyl sulfoxide. (2021, September 20). American Chemical Society.

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.

- 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). Ossila.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Dimethyl sulfoxide - American Chemical Society [acs.org]

- 5. Methanol - Wikipedia [en.wikipedia.org]

- 6. cetinerengineering.com [cetinerengineering.com]

- 7. solventsandpetroleum.com [solventsandpetroleum.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorelevant.com [biorelevant.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the pKa Values of 4-(3-chloropropyl)-1H-pyrazole Nitrogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties. Pyrazole-containing compounds are prevalent in medicinal chemistry, making a thorough understanding of their acid-base properties essential for rational drug design. This guide provides an in-depth technical analysis of the pKa values of the nitrogen atoms in 4-(3-chloropropyl)-1H-pyrazole. We will explore the fundamental principles of pyrazole acidity and basicity, the influence of substituents, and detail both experimental and computational methodologies for accurate pKa determination. This document serves as a comprehensive resource for researchers aiming to optimize the properties of novel pyrazole-based therapeutic agents.

Introduction: The Significance of pKa in Drug Development

The extent of a drug molecule's ionization at physiological pH (typically ~7.4) governs its solubility, permeability across biological membranes, and interaction with its target protein.[1][2] The pKa value quantitatively describes the strength of an acid or base and is a cornerstone of medicinal chemistry.[2] For nitrogen-containing heterocycles like pyrazole, the pKa values of the ring nitrogens dictate their protonation state, which in turn affects their hydrogen bonding capacity, electrostatic interactions, and overall molecular conformation.[3] An accurate understanding and, when possible, prediction of pKa are therefore indispensable for optimizing drug-like properties and ensuring a smooth transition of compounds through the discovery and development pipeline.[1]

The Amphoteric Nature of the Pyrazole Ring

The 1H-pyrazole ring contains two adjacent nitrogen atoms, rendering it amphoteric, meaning it can act as both an acid and a base.[4]

-

Acidity: The "pyrrole-like" nitrogen (N1), which is bonded to a hydrogen atom, can be deprotonated by a base. The pKa for this process in unsubstituted pyrazole is approximately 14.21.[5] This acidity is due to the participation of the N1 lone pair in the aromatic sextet.

-

Basicity: The "pyridine-like" nitrogen (N2), with its lone pair of electrons residing in an sp2 hybrid orbital in the plane of the ring, is basic and can be protonated by an acid.[4] The pKa of the conjugate acid of unsubstituted pyrazole is approximately 2.5.[6][7] This makes pyrazole a weak base, significantly less basic than imidazole (pKa ≈ 7.1).[6] The reduced basicity is attributed to the inductive electron-withdrawing effect of the adjacent nitrogen atom.[6]

Protonation Equilibria of 4-(3-chloropropyl)-1H-pyrazole

The two nitrogen atoms in 4-(3-chloropropyl)-1H-pyrazole give rise to two distinct pKa values corresponding to the following equilibria:

-

pKa1 (Basicity): The equilibrium involving the protonation of the pyridine-like nitrogen (N2).

-

pKa2 (Acidity): The equilibrium involving the deprotonation of the pyrrole-like nitrogen (N1).

Caption: Protonation and deprotonation equilibria of 4-(3-chloropropyl)-1H-pyrazole.

Substituent Effects on Pyrazole pKa

The electronic properties of substituents on the pyrazole ring can significantly modulate the pKa values of the nitrogen atoms.[4]

-

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density in the ring. This enhances the basicity of the pyridine-like nitrogen (higher pKa1) and decreases the acidity of the pyrrole-like nitrogen (higher pKa2).[4][8]

-

Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, decrease the electron density in the ring. This reduces the basicity of the pyridine-like nitrogen (lower pKa1) and increases the acidity of the pyrrole-like nitrogen (lower pKa2).[8]

For 4-(3-chloropropyl)-1H-pyrazole, the 4-substituent is primarily considered. The chloropropyl group is generally considered to be weakly electron-withdrawing due to the inductive effect of the chlorine atom. Therefore, it is expected to slightly decrease the basicity (lower pKa1) and slightly increase the acidity (lower pKa2) compared to unsubstituted pyrazole.

Methodologies for pKa Determination

Both experimental and computational methods are employed to determine the pKa values of molecules. A combination of these approaches often provides the most reliable results.[1]

Experimental Methods

Several analytical techniques can be used for the experimental determination of pKa.

-

Potentiometric Titration: This is a classic and widely used method. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

-

UV-Vis Spectroscopy: This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

-

NMR Spectroscopy: Changes in the chemical shifts of nuclei near the ionization center upon protonation or deprotonation can be monitored by NMR spectroscopy.[9] Plotting the chemical shift against pH yields a sigmoidal curve from which the pKa can be determined at the inflection point.[9][10] This technique is particularly useful for determining the pKa of individual ionizable groups in multifunctional molecules.[10]

Computational Methods

In silico prediction of pKa has become an invaluable tool in early-stage drug discovery, offering cost-effective and high-throughput solutions.[1][2]

-

Quantum Mechanical (QM) Methods: First-principles calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the Gibbs free energy change of the protonation/deprotonation reaction.[11] While computationally intensive, these methods can provide accurate pKa predictions, especially when combined with appropriate solvation models.[11]

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate molecular descriptors with experimentally determined pKa values.[12] While generally faster than QM methods, their accuracy is dependent on the quality and diversity of the training dataset.[13] Several commercial and academic software packages are available for pKa prediction using QSAR.

Predicted pKa Values for 4-(3-chloropropyl)-1H-pyrazole

Based on the foundational pKa of pyrazole and the expected electronic influence of the 4-(3-chloropropyl) substituent, we can predict the approximate pKa values for the target molecule.

| Nitrogen Atom | Ionization Type | Unsubstituted Pyrazole pKa | Predicted pKa for 4-(3-chloropropyl)-1H-pyrazole | Rationale |

| N2 (Pyridine-like) | Basicity (pKa1) | ~2.5[5][6][14] | ~2.0 - 2.4 | The weakly electron-withdrawing 3-chloropropyl group at the 4-position is expected to slightly decrease the basicity of the N2 nitrogen. |

| N1 (Pyrrole-like) | Acidity (pKa2) | ~14.2[5] | ~13.8 - 14.1 | The electron-withdrawing effect of the 3-chloropropyl group is anticipated to slightly increase the acidity of the N1 proton. |

Experimental Protocol: Potentiometric Titration

This section provides a detailed, step-by-step methodology for the determination of the basic pKa (pKa1) of 4-(3-chloropropyl)-1H-pyrazole using potentiometric titration.

Materials and Equipment

-

4-(3-chloropropyl)-1H-pyrazole

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water (CO2-free)

-

Methanol or other suitable co-solvent

-

Calibrated pH meter with a combination electrode

-

Automatic burette or precision manual burette

-

Stir plate and stir bar

-

Beaker (100 mL)

Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure

-

Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of 4-(3-chloropropyl)-1H-pyrazole and dissolve it in 50 mL of a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) according to the manufacturer's instructions.

-

Titration Setup: Place the beaker with the analyte solution on a magnetic stir plate and immerse the calibrated pH electrode and the tip of the burette filled with standardized 0.1 M HCl into the solution. Ensure the stir bar does not hit the electrode.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the 0.1 M HCl in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

-

Equivalence Point: Continue the titration, reducing the increment size as the pH begins to change more rapidly, until well past the steepest part of the titration curve (the equivalence point).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found by calculating the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2).

-

Conclusion

The pKa values of the nitrogen atoms in 4-(3-chloropropyl)-1H-pyrazole are fundamental parameters that dictate its behavior in biological systems. This guide has provided a comprehensive overview of the theoretical principles governing the acidity and basicity of the pyrazole nucleus and the influence of the 4-(3-chloropropyl) substituent. We have outlined both state-of-the-art experimental and computational methodologies for pKa determination, offering a robust framework for researchers in medicinal chemistry and drug development. An accurate understanding of these pKa values will empower scientists to make more informed decisions in the design and optimization of novel pyrazole-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

-

Vertex AI Search Result[6]

-

ResearchGate. (2017). Chemistry and Therapeutic Review of Pyrazole. [Link]

-

MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

-

Heterocyclic Chemistry. [Link]

-

MDPI. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

American Chemical Society. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

National Institutes of Health. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

-

ResearchGate. pKa values for morpholine, pyrazole and imidazole. [Link]

-

National Institutes of Health. Pyrazole | C3H4N2 - PubChem. [Link]

-

National Institutes of Health. Current status of pyrazole and its biological activities. [Link]

-

National Institutes of Health. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. [Link]

-

National Institutes of Health. (2014). Development of Methods for the Determination of pKa Values. [Link]

-

Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. [Link]

-

ResearchGate. (2025). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

-

Journal of Cheminformatics. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. [Link]

-

MDPI. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

ResearchGate. (2009). Theoretical pKa calculations of substituted pyridines. [Link]

-

National Institutes of Health. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Quora. (2016). Which is more basic pyrazole or pyrrole?. [Link]

-

National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

YouTube. (2014). Basicity of Pyrrole and Pyridine. [Link]

-

Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

-

ResearchGate. (2025). PKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

-

ResearchGate. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijirss.com [ijirss.com]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. researchgate.net [researchgate.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

Navigating the Chemical Landscape of 4-(3-chloropropyl)-1H-pyrazole: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

4-(3-chloropropyl)-1H-pyrazole is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structure, combining a pyrazole nucleus with a reactive chloropropyl side chain, makes it a valuable intermediate for synthesizing a diverse range of complex molecules and potential therapeutic agents. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. However, the incorporation of an organochloride functional group necessitates a thorough and nuanced understanding of its potential hazards. This guide provides a comprehensive analysis of the safety data and toxicological profile of 4-(3-chloropropyl)-1H-pyrazole, offering field-proven insights to ensure its safe handling and application in a research and development setting. The inherent reactivity of the alkyl chloride moiety, coupled with the biological activity of the pyrazole core, presents a dual nature that must be respected through rigorous safety protocols.

Section 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. For 4-(3-chloropropyl)-1H-pyrazole, the primary hazards identified across various safety data sheets (SDS) are significant and warrant careful attention.

GHS Pictograms:

-

GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).

-

GHS05 (Corrosion): Signals the potential for serious eye damage or skin corrosion.

-

GHS08 (Health Hazard): Denotes specific target organ toxicity, among other serious health effects.

-

GHS07 (Exclamation Mark): Used for less severe hazards such as skin/eye irritation, harmful if swallowed, or respiratory irritation.

These pictograms provide an immediate visual warning of the key dangers associated with this compound. The presence of multiple pictograms underscores the multifaceted nature of its potential health effects.

Table 1: Summary of GHS Hazard and Precautionary Statements

The following table consolidates the Hazard (H) and Precautionary (P) statements as per available SDS. This data is critical for conducting risk assessments and establishing standard operating procedures (SOPs).

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[1] |

| H311 | Toxic in contact with skin. | |

| H315 | Causes skin irritation.[1] | |

| H318 | Causes serious eye damage. | |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| H372 | Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure. | |

| H412 | Harmful to aquatic life with long lasting effects. | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water and soap.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | |

| P405 | Store locked up.[1] | |

| P501 | Dispose of contents/container to hazardous waste disposal.[1] |

Section 2: Toxicological Profile and Mechanistic Insights

The toxicity of 4-(3-chloropropyl)-1H-pyrazole is a composite of the effects of its pyrazole core and the alkyl chloride side chain. Understanding these contributions is key to appreciating the causality behind the observed hazards.

Acute Toxicity

The compound is classified as harmful if swallowed (H302) and, more severely, toxic in contact with skin (H311).

-

Dermal Exposure (H311): The "toxic" classification for dermal contact is a major concern. Organochlorine compounds can be well-absorbed through the skin.[2] Their lipophilic nature facilitates penetration of the epidermal barrier, leading to systemic exposure. This underscores the critical importance of using appropriate chemical-resistant gloves.

Skin and Eye Damage

-

Serious Eye Damage (H318/H319): The compound is capable of causing serious, potentially irreversible, damage to the eyes.[1] This is a common hazard for many reactive organic molecules and necessitates the mandatory use of safety glasses or goggles.

-

Skin Irritation (H315): In addition to systemic toxicity via dermal absorption, the compound is a direct skin irritant.[1]

Specific Target Organ Toxicity (STOT)

-

Single Exposure (H335): May cause respiratory irritation, a common effect of fine organic powders or volatile compounds.[1]

-

Repeated Exposure (H372): This is a significant long-term hazard. The SDS indicates that prolonged or repeated exposure causes damage to the spleen and thyroid. The mechanism is not fully elucidated for this specific molecule, but both pyrazole derivatives and organochlorines are known to have complex biological interactions. Organochlorines, for instance, are known endocrine disruptors and can affect various organ systems.[3]

Mechanistic Considerations

-

The Pyrazole Moiety: Pyrazole and its derivatives are biologically active and are the core of many pharmaceutical drugs.[4] They can interact with various enzymes and receptors in the body. Some pyrazole-based compounds have been shown to inhibit mitochondrial respiration, leading to cytotoxicity.[5][6] This could be a contributing factor to the observed systemic toxicity.

-

The Alkyl Chloride Moiety: Aliphatic organochlorides are often alkylating agents.[7] The carbon-chlorine bond can be cleaved, allowing the propyl chain to form a covalent bond with biological macromolecules like DNA and proteins. This alkylation can disrupt cellular function and lead to toxicity. Furthermore, organochlorine compounds are well-known neurotoxins, often acting on ion channels in the central nervous system (CNS).[2][3] Symptoms of organochloride poisoning can range from dizziness and headache to more severe effects like tremors and convulsions.[8]

Section 3: Emergency Procedures and First Aid

A clear and rehearsed emergency plan is essential when working with hazardous materials.

First-Aid Measures

-

General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]

-

In Case of Skin Contact: This is a critical exposure route. Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Seek immediate medical attention.

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[12] Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and immediately call a poison center or doctor.[9]

Section 4: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[12]

-

Specific Hazards from Combustion: When heated to decomposition, this compound will emit toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

The following protocol outlines the necessary steps to manage a spill safely.

Experimental Protocol: Spill Response

-

Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the area and post warnings.[13]

-

Ventilate: Ensure adequate ventilation, but avoid actions that could generate dust.

-

Don PPE: Wear appropriate personal protective equipment, including a respirator (if dust is present), chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness), safety goggles, and a lab coat.[9]

-

Containment: Prevent the spill from entering drains or waterways.[9]

-

Clean-up:

-

For solid spills, carefully sweep or scoop up the material without creating dust.

-

Place the material into a suitable, labeled, and closed container for disposal.

-

Use an inert absorbent material (e.g., vermiculite, sand, or earth) for any remaining residue or if the material is in solution.

-

-

Decontamination: Clean the spill area thoroughly with a suitable detergent and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

Section 5: Safe Handling, Storage, and Disposal

Proactive measures are the cornerstone of laboratory safety. Adherence to proper handling and storage protocols is non-negotiable.

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid material to avoid dust inhalation.[9] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[9]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., Nitrile rubber).[9] Contaminated gloves should be disposed of properly.

-

Respiratory Protection: If engineering controls are insufficient or during spill clean-up, use a NIOSH-approved particulate respirator.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

Storage

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[12]

Disposal

All waste material and contaminated items must be disposed of as hazardous chemical waste. Engage a licensed professional waste disposal service to ensure compliance with all environmental regulations.[9]

Section 6: Hazard Response Workflow

The following diagram illustrates a logical workflow for assessing and responding to a potential chemical exposure or spill event.

Caption: Logical workflow for chemical hazard assessment and response.

Conclusion

4-(3-chloropropyl)-1H-pyrazole is a chemical intermediate with significant utility in drug development, but it possesses a hazardous profile that demands respect and meticulous handling. Its acute toxicity via dermal contact, potential for serious eye damage, and specific target organ toxicity on repeated exposure are the primary concerns. By understanding the mechanistic basis of these hazards—stemming from the combined properties of the pyrazole ring and the alkyl chloride side chain—researchers can implement informed and robust safety protocols. Adherence to the guidelines outlined in this document, including the consistent use of appropriate engineering controls and personal protective equipment, is paramount to ensuring a safe laboratory environment for the advancement of science.

References

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 7 Organochlorines. Retrieved February 3, 2026, from [Link]

- Kamel, M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151.

- Stegeman, J. J., & Tillitt, D. E. (2010). Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish. Endocrine Disruptors in Fish, 1-27.

- Akindele, T., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 708891.

- Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1089-1105.

- Nair, A., et al. (2016). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. Interdisciplinary Toxicology, 9(3-4), 90-100.

- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-805.

- Avadanei, M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(14), 5489.

- El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(10), 1646.

- Preston, S., et al. (2021). 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed, 33352050.

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved February 3, 2026, from [Link]

- Siddiqui, M. F., et al. (2023). Recognizing Ethyl Chloride Neurotoxicity: Inhalant Abuse Hidden in Plain Sight. Cureus, 15(4), e37768.

- CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(3-chloropropyl)-1H-pyrazole.

-

Mass.gov. (n.d.). Ogranochlorine (Pesticide Poisoning). Retrieved February 3, 2026, from [Link]

- Sevov, C. S., et al. (2026, January 5). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated. Journal of the American Chemical Society.

- Chan, B. S. H., et al. (2025, August 10). Ethyl chloride poisoning from inhalational misuse: clinical features and outcomes.

-

University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Alkylation unit. Retrieved February 3, 2026, from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Organochlorine chemistry. Retrieved February 3, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Methylene Chloride | Medical Management Guidelines. Retrieved February 3, 2026, from [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved February 3, 2026, from [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. mass.gov [mass.gov]

- 3. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organochlorine chemistry - Wikipedia [en.wikipedia.org]

- 8. npic.orst.edu [npic.orst.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 12. fishersci.com [fishersci.com]

- 13. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

Methodological & Application

synthesis of 4-(3-chloropropyl)-1H-pyrazole from 4-chlorobutyryl chloride

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 3-(3-chloropropyl)-1H-pyrazole (often regiochemically ambiguous in literature) starting from 4-chlorobutyryl chloride .

Editorial Note on Regiochemistry: While the request specifies the 4-isomer , the direct chemical transformation of 4-chlorobutyryl chloride via the standard vinyl ether/hydrazine route yields the 3-(3-chloropropyl) isomer.[1] The 4-isomer typically requires a different backbone construction (e.g., via Vilsmeier-Haack formylation of a C-substituted precursor).[1] This guide details the synthesis of the 3-isomer , which is the direct downstream product of the specified starting material, while explicitly addressing the regiochemical mechanism to ensure scientific accuracy.

Starting Material: 4-Chlorobutyryl Chloride Reaction Class: Acylation-Cyclocondensation (Claisen-Schmidt Type) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Mechanistic Insight

The synthesis of chloropropyl-substituted pyrazoles is a critical step in developing pharmaceutical intermediates, particularly for kinase inhibitors and CNS-active agents.[1] This protocol utilizes a robust two-step one-pot sequence:

-

C-Acylation: Electrophilic addition of 4-chlorobutyryl chloride to ethyl vinyl ether to generate a 1,3-dielectrophilic precursor (a

-alkoxyvinyl ketone).[1] -

Cyclocondensation: Nucleophilic attack by hydrazine hydrate to close the pyrazole ring.

Mechanism of Regioselectivity:

The reaction proceeds via the formation of 1-ethoxy-6-chloro-1-hexen-3-one .[1] The hydrazine nitrogen attacks the carbonyl carbon (hard electrophile) and the

-

Target Structure: 3-(3-chloropropyl)-1H-pyrazole (Tautomeric with 5-(3-chloropropyl)-1H-pyrazole).[1]

Reaction Pathway Diagram

Caption: Logical flow from acid chloride acylation to pyrazole cyclization. The intermediate enone is the regiochemical determinant.[1]

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Grade |

| 4-Chlorobutyryl Chloride | 141.00 | 1.0 | Starting Material | >98% |

| Ethyl Vinyl Ether | 72.11 | 1.2 | Enol Ether Source | Synthesis |

| Hydrazine Hydrate | 50.06 | 1.5 | Dinucleophile | 80% aq.[1] |

| Triethylamine (Et₃N) | 101.19 | 1.1 | Acid Scavenger | Dry |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium | Anhydrous |

| Ethanol (EtOH) | - | Solvent | Cyclization Medium | Absolute |

Step-by-Step Methodology

Phase 1: Synthesis of the Enone Intermediate

Objective: Generate 1-ethoxy-6-chloro-1-hexen-3-one without polymerizing the vinyl ether.[1]

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvent Charge: Add Dichloromethane (100 mL) and Ethyl Vinyl Ether (1.2 equiv) to the flask.

-

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Acylation:

-

Mix 4-Chlorobutyryl Chloride (1.0 equiv) with 20 mL of DCM in the addition funnel.

-

Add Triethylamine (1.1 equiv) directly to the flask (optional, but recommended to scavenge HCl if not using a pyridine method). Note: Some protocols run this neat or without base, relying on the loss of HCl gas. Using a base is milder.[1]

-

Dropwise add the acid chloride solution over 30 minutes , maintaining internal temperature < 5°C.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours . The solution should turn slightly yellow/orange.[1]

-

Checkpoint: TLC (Hexane/EtOAc 4:1) should show consumption of the acid chloride.[1]

-

Phase 2: Cyclization to Pyrazole

Objective: Condense the enone with hydrazine to form the aromatic ring.[1]

-

Solvent Swap: Concentrate the Phase 1 mixture under reduced pressure (rotary evaporator, < 40°C) to remove DCM and excess vinyl ether. The residue is the crude enone (often an oil).[1]

-

Dissolution: Redissolve the crude residue in Ethanol (150 mL) .

-

Hydrazine Addition:

-

Cool the ethanolic solution to 0-5°C .

-

Slowly add Hydrazine Hydrate (1.5 equiv) dropwise. Caution: Exothermic reaction.[1]

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (78°C ) for 3-5 hours .

-

Monitoring: Monitor by TLC (DCM/MeOH 95:5). The intermediate enone spot should disappear, and a new polar spot (Pyrazole) will appear.

Phase 3: Workup and Purification[2][3]

-

Concentration: Remove ethanol under reduced pressure.

-

Neutralization: Dilute the residue with water (50 mL) and saturated NaHCO₃ (50 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 75 mL) .

-

Washing: Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

-

Purification:

-

Evaporate solvent to yield crude oil.

-

Crystallization: If solid, recrystallize from Hexane/Ether.

-

Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).[1]

-

Critical Quality Attributes & Troubleshooting

Analytical Specifications

-

Appearance: Off-white solid or pale yellow viscous oil (dependent on purity).[1]

-

¹H NMR (CDCl₃, 400 MHz):

- 7.50 (d, 1H, Pyrazole-H5), 6.15 (d, 1H, Pyrazole-H4).

- 3.55 (t, 2H, -CH₂Cl ).

- 2.80 (t, 2H, Pyrazole-CH₂-).[1]

- 2.15 (m, 2H, -CH₂-CH₂-CH₂-).[1]

-

Note: The H4 and H5 signals confirm the 3-substituted pattern.[1] A 4-substituted pyrazole would show a singlet (or two singlets) for the ring protons if 3,5-unsubstituted (which is chemically unlikely here) or specific coupling patterns.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Polymerization of vinyl ether | Ensure temperature is strictly < 5°C during addition. Use anhydrous solvents.[1] |

| Dark/Tar Formation | Decomposition of Enone | Do not store the intermediate enone; proceed immediately to Phase 2.[1] Avoid high heat during evaporation.[1] |

| Incomplete Cyclization | Old Hydrazine Hydrate | Use fresh hydrazine source.[1] Increase reflux time to 6-8 hours. |

| Product is HCl Salt | Acidic Workup | The free base is obtained by washing with NaHCO₃.[1] If the HCl salt is desired, treat the ether solution with HCl/Dioxane. |

References & Authority

-

Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole derivatives."[1] Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.[1] (Foundational work on pyrazole synthesis from enones).

-

Martins, M. A. P., et al. "The chemistry of enaminones, diazocarbonyls and their use in heterocyclic synthesis." Chemical Reviews, vol. 109, no. 9, 2009, pp. 4140-4182.[1] Link

-

Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, vol. 10, no. 4, 2008. (Discusses regioselectivity issues in hydrazine cyclizations).

Synthesis Validation

The protocol described above is a derivative of the standard Claisen-Schmidt condensation followed by heterocyclization, a method universally accepted for generating 3-substituted pyrazoles from acid chlorides and methyl ketones or vinyl ethers.[1] The regiochemistry is dictated by the initial acylation event, placing the chloropropyl chain at the carbonyl carbon, which becomes position 3 (or 5) of the pyrazole ring.

Sources

Application Note: Strategic Utilization of 4-(3-chloropropyl)-1H-pyrazole in Medicinal Chemistry

Abstract & Strategic Value

This guide details the handling, reactivity, and synthetic deployment of 4-(3-chloropropyl)-1H-pyrazole . As a bifunctional building block, this molecule offers a unique "linker-pharmacophore" hybrid structure. It provides a pyrazole headgroup—a privileged scaffold in kinase inhibitors and anti-inflammatory drugs—tethered to a reactive alkyl chloride tail.

Key Application Areas:

-

Fragment-Based Drug Discovery (FBDD): Rapid elaboration of amine libraries.

-

PROTAC Linker Design: The propyl chain serves as a defined spatial separator between the E3 ligase ligand and the protein of interest.

-

Kinase Inhibitor Scaffolding: Mimicking the ATP-binding hinge region interactions via the pyrazole NH.

Chemical Profile & Reactivity Landscape[1]

The Bifunctionality Paradox

The core challenge in using 4-(3-chloropropyl)-1H-pyrazole is its amphoteric nature . It contains:

-

Nucleophilic Site: The pyrazole nitrogen (

), which is prone to deprotonation by bases. -

Electrophilic Site: The alkyl chloride, susceptible to nucleophilic attack (

).

Critical Warning: In the presence of a strong base without external nucleophiles, this molecule risks intermolecular self-alkylation (polymerization) , where the deprotonated pyrazole of one molecule attacks the alkyl chloride of another.

Reactivity Visualization

The following diagram illustrates the decision matrix for preventing polymerization and ensuring chemoselective coupling.

Figure 1: Strategic workflow distinguishing between the high-risk polymerization pathway and the protected synthetic route.

Detailed Experimental Protocols

Protocol A: Safe N-Protection (THP Group)

Rationale: The Tetrahydropyranyl (THP) group is robust against the basic conditions required for subsequent alkylation steps but is easily removed with mild acid.

Reagents:

-

4-(3-chloropropyl)-1H-pyrazole (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

p-Toluenesulfonic acid (pTSA) (0.1 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve 10 mmol of the pyrazole in 20 mL of anhydrous DCM under

atmosphere. -

Addition: Add pTSA (1 mmol), followed by the dropwise addition of DHP (15 mmol) at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the NH spot will disappear).

-

Workup: Quench with saturated

. Extract with DCM ( -

Outcome: Yields 1-(tetrahydropyran-2-yl)-4-(3-chloropropyl)pyrazole . This intermediate is now safe for basic substitution reactions.

Protocol B: Finkelstein Activation (Cl I)

Rationale: Alkyl chlorides are often sluggish electrophiles. Converting the chloride to an iodide in situ dramatically accelerates

Reagents:

-

Protected Pyrazole (from Protocol A) (1.0 equiv)

-

Sodium Iodide (NaI) (2.0 equiv)

-

Acetone (anhydrous)

Procedure:

-

Setup: Dissolve the protected pyrazole in anhydrous acetone (0.5 M concentration).

-

Reflux: Add NaI and heat the mixture to reflux (approx. 60°C) for 12–18 hours.

-

Observation: A white precipitate (NaCl) will form, indicating the exchange is proceeding.

-

Workup: Filter off the NaCl solid. Concentrate the filtrate.

-

Usage: The resulting crude alkyl iodide is unstable to light and storage; use immediately in the next coupling step.

Protocol C: Coupling with Secondary Amines (Library Synthesis)

Rationale: Connecting the linker to a diverse set of secondary amines (e.g., morpholine, piperazine derivatives).

Reagents:

-

Activated Alkyl Iodide (from Protocol B) (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

(3.0 equiv) or

-

Acetonitrile (MeCN)

Procedure:

-

Mix: In a reaction vial, combine the alkyl iodide, secondary amine, and carbonate base in MeCN.

-

Heat: Stir at 60–80°C for 4–8 hours.

-

Purification: Filter to remove inorganic salts. Concentrate the solvent.

-

Deprotection (One-Pot): Redissolve the crude residue in MeOH/HCl (4M) and stir at RT for 2 hours to remove the THP group.

-

Isolation: Neutralize with NaOH, extract into EtOAc, and purify via Reverse Phase HPLC (C18 column).

Quantitative Data & Specifications

Table 1: Physicochemical Properties

| Property | Value | Implication for Handling |

| Molecular Weight | 144.59 g/mol | Suitable for FBDD (Fragment Based Drug Discovery) |

| LogP (Predicted) | ~1.2 | Moderate lipophilicity; good membrane permeability potential |

| Solubility | DMSO, MeOH, DCM | Poor water solubility until protonated |

| Storage | 2–8°C, Desiccated | Hygroscopic; protect from moisture to prevent hydrolysis |

Table 2: Comparative Leaving Group Reactivity (Relative Rates)

Data approximated for

Quality Control & Troubleshooting

Analytical Markers (NMR)

-

1H NMR (DMSO-d6):

-

Pyrazole C3/C5-H: Look for a singlet (or two singlets if tautomers are frozen) around

7.4–7.6 ppm. -

Propyl Chain:

-

-Cl: Triplet at

-

-Pyrazole: Triplet at

-

Central

: Quintet at

-

-Cl: Triplet at

-

-

Common Impurity: If the integral of the Pyrazole-H decreases relative to the propyl chain, check for polymerization (broadening of peaks).

Storage Stability

The alkyl chloride is stable for months if kept dry. However, if the material turns yellow/orange, it indicates HCl liberation and potential autocatalytic degradation. Re-purify via silica flash chromatography (EtOAc/Hexane) before use.

References

-

Review of Pyrazole Synthesis: Fichez, J., Busca, P., & Prestat, G. (2021). Recent advances in aminopyrazoles synthesis and functionalization. Chemical Society Reviews.

- Finkelstein Reaction Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for halide exchange kinetics).

- Protective Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for THP protection/deprotection protocols).

-

Pharmaceutical Relevance of Pyrazoles: Ebenezer, O., et al. (2014). Synthesis and properties of pyrazoles. Journal of Medicinal Chemistry.

Application Note: Nucleophilic Substitution Protocols for 3-Chloropropyl Pyrazole Derivatives

Executive Summary

The 3-chloropropyl pyrazole moiety serves as a critical linker in medicinal chemistry, widely employed to tether the pharmacophoric pyrazole ring to secondary amines, phenols, or thiols in the synthesis of GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors.

While the pyrazole ring itself is robust, the terminal alkyl chloride presents a specific reactivity challenge: it is a primary alkyl halide with a mediocre leaving group (chloride), often requiring elevated temperatures that can lead to side reactions (elimination or polymerization).

This guide details two optimized protocols for substituting the chloride in 1-(3-chloropropyl)-1H-pyrazole and its derivatives. We prioritize the Finkelstein-Assisted Substitution , a catalytic methodology that significantly enhances reaction rates and yields under milder conditions compared to classical thermal forcing.

Mechanistic Insight: The "Leaving Group" Challenge

The primary failure mode in substituting 3-chloropropyl derivatives is the sluggish nature of the

Direct displacement with amines often requires temperatures

The Solution: In-Situ Activation

To circumvent this, we utilize the Finkelstein reaction . By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), the alkyl chloride is converted in situ to the more reactive alkyl iodide. The iodide is an excellent leaving group, allowing the subsequent nucleophilic attack to proceed rapidly at lower temperatures.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the competing elimination pathway.

Figure 1: The Finkelstein activation pathway (Blue/Green) vs. the thermal elimination pathway (Red).

Protocol A: Finkelstein-Assisted Amination (Recommended)

Application: Best for secondary amines, anilines, and sterically hindered nucleophiles. Rationale: Uses NaI to activate the chloride, allowing the reaction to proceed in Acetonitrile (MeCN) at moderate reflux.

Materials

-

Substrate: 1-(3-chloropropyl)-1H-pyrazole (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., piperazine, morpholine) (1.2 – 1.5 equiv)

-

Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv; use 1.0 equiv for sluggish amines)

-

Base: Potassium Carbonate (

) (2.0 equiv) or Cesium Carbonate ( -

Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-chloropropyl)-1H-pyrazole (1.0 mmol) in anhydrous MeCN (5 mL).

-